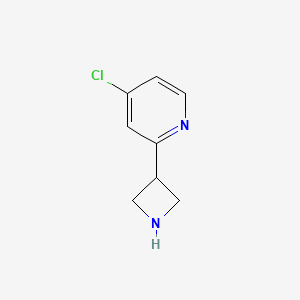
2-(Azetidin-3-yl)-4-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-4-chloropyridine: is a heterocyclic compound with intriguing biological activities. It belongs to the class of azetidine carboxylic acids, which serve as essential building blocks for peptides and exhibit diverse properties
Structure: The compound consists of a pyridine ring substituted with an azetidine moiety at the 3-position and a chlorine atom at the 4-position.
!Compound Structure
Preparation Methods
Synthetic Routes::
Horner–Wadsworth–Emmons Reaction: Alkylated phosphonates and N-Boc-azetidin-3-one react to form N-Boc-azetidine-3-ylidenes. These intermediates are then hydrogenated to yield racemic N-Boc-amino acids.
Optical Resolution: The racemic mixture is resolved using (S)-4-benzyl-2-oxazolidinone, resulting in enantiomerically pure 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids.
Industrial Production:: The industrial-scale synthesis involves optimizing the above routes for efficiency and yield.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: Building block for peptide synthesis.
Biology: Investigated for its effects on cellular processes.
Medicine: Potential drug candidate due to its unique structure.
Industry: Used in the preparation of specialized materials.
Mechanism of Action
Targets: Interacts with specific receptors or enzymes.
Pathways: Modulates signaling pathways related to cellular function.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other azetidine derivatives.
Similar Compounds: Include azetidine-2-carboxylic acid and azetidine-3-carboxylic acid.
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-4-chloropyridine |
InChI |
InChI=1S/C8H9ClN2/c9-7-1-2-11-8(3-7)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI Key |
RKCIKJQXQGXXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















